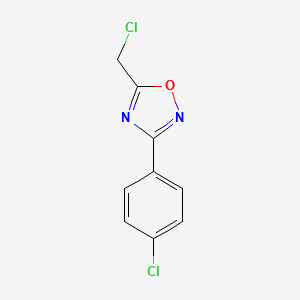

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Beschreibung

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS: Not explicitly provided in evidence; molecular formula: C₉H₅Cl₂N₂O) is a substituted 1,2,4-oxadiazole derivative characterized by a chloromethyl group at position 5 and a 4-chlorophenyl group at position 3 of the heterocyclic ring. This compound is synthesized via cyclization reactions involving appropriate precursors, such as hydrazine derivatives or nitrile oxides, with yields typically ranging between 77–80% . Its structure is confirmed by spectral techniques, including ¹H NMR (δ 8.03–7.50 ppm for aromatic protons and δ 4.78 ppm for the chloromethyl group) and ESI-MS ([M+H]⁺: m/z 229) . The compound is commercially available (e.g., Thermo Scientific™) and serves as a versatile intermediate for synthesizing fused heterocyclic systems and bioactive molecules .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVYSQGEJHKTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370924 | |

| Record name | 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57238-75-2 | |

| Record name | 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Approach via Chloroacetyl Chloride Cyclization

The most documented and reliable method for synthesizing this compound involves the reaction of 4-substituted N-hydroxybenzimidamide derivatives with chloroacetyl chloride under basic conditions, typically using triethylamine as a base in toluene solvent. The process proceeds through acylation followed by cyclodehydration to form the 1,2,4-oxadiazole ring with a chloromethyl substituent at position 5.

- Dissolve 4-chlorophenyl-substituted N-hydroxybenzimidamide (0.49 mmol, 1.03 equivalents) and triethylamine (0.47 mmol, 1.0 equivalent) in toluene (1 mL) at 0 °C.

- Add dropwise a solution of chloroacetyl chloride (0.47 mmol, 1.0 equivalent) diluted in toluene (1 mL) to the reaction mixture at 0 °C.

- Stir the mixture at 0 °C for 15 minutes, then heat to 110 °C and maintain for 4 hours to promote cyclization.

- After completion, cool to room temperature, extract with toluene, wash with water and brine, dry over sodium sulfate, and concentrate under vacuum.

- The crude product is typically obtained in high yield (up to 98%) and can be used without further purification.

This method is advantageous due to its straightforwardness, high yield, and mild reaction conditions. The use of triethylamine neutralizes the hydrochloric acid generated during acylation, facilitating cyclization to the oxadiazole ring.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Chloroacetyl chloride cyclization | 4-chlorophenyl N-hydroxybenzimidamide, triethylamine, toluene, 0 °C to 110 °C, 4 h | Up to 98 | High yield, straightforward, mild conditions | Requires handling of acid chloride |

| Photoredox catalysis | Disubstituted-2H-azirines, nitrosoarenes, visible light, organic dye catalyst | 35–50 | Green chemistry, mild conditions | Moderate yields, not specific to chloromethyl derivatives |

| Mechanochemistry (prospective) | Solid-state grinding/milling, minimal solvent | Not reported | Environmentally friendly, fast | No reported application to target compound yet |

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with NaBH4 can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

The compound has garnered attention for its potential as an anticancer agent . Recent studies indicate that derivatives of 1,2,4-oxadiazoles can significantly inhibit the growth of cancer cells. For instance, a study synthesized several pyrimidine-1,3,4-oxadiazole conjugates and evaluated their cytotoxic effects against various cancer cell lines such as HT-1080 (fibrosarcoma) and MCF-7 (breast cancer). The compound identified as 5e demonstrated an IC50 value of 19.56 µM against HT-1080 cells, indicating substantial growth inhibition through apoptosis induction via caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | HT-1080 | 19.56 | Induces apoptosis via caspase activation |

| MCF-7 | - | - | |

| A-549 | - | - |

Additionally, the molecular docking studies suggest that 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole forms stable complexes with target proteins, enhancing its anticancer activity by inhibiting key enzymes involved in cancer cell proliferation .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties . Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new antimicrobial agents. The specific mechanisms are still under investigation but are believed to involve disruption of microbial cell functions and inhibition of essential enzymes.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with enhanced thermal stability and chemical resistance. Research indicates that incorporating this compound into polymer matrices can improve their mechanical properties and durability .

Biological Studies

Biochemical Assays

The compound serves as a valuable probe in biochemical assays , aiding in the study of enzyme interactions and cellular processes. Its ability to bind selectively to certain biomolecules allows researchers to investigate complex biological systems more effectively. This application is crucial for understanding disease mechanisms at the molecular level and developing targeted therapies .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Synthesis of Novel Anticancer Agents : A study synthesized hybrid molecules combining pyrimidine and 1,3,4-oxadiazole frameworks. These hybrids exhibited potent anticancer activity against multiple cell lines and were characterized using NMR and mass spectrometry .

- Development of Antimicrobial Compounds : Researchers have explored modifications to the oxadiazole structure to enhance its antimicrobial efficacy against resistant strains of bacteria. Initial results show promising activity against Gram-positive bacteria .

- Material Enhancement : The incorporation of this oxadiazole derivative into polymer formulations has led to improved material properties such as increased tensile strength and resistance to environmental degradation.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 4 of the phenyl ring) increase the compound’s polarity and molecular mass, as reflected in higher ESI-MS values (e.g., 229 vs. 195 for phenyl-substituted analogs) .

- Synthetic Yield : Substituents marginally affect yields, with chlorophenyl derivatives showing slightly lower yields (~77%) compared to phenyl or p-tolyl analogs (~80%) .

- Reactivity : The chloromethyl group enables nucleophilic substitution reactions, a feature exploited in synthesizing fused heterocycles (e.g., triazolo-oxadiazoles) .

Anticancer and Enzyme Inhibition

- Sirtuin 2 (Sirt2) Inhibition: Derivatives of this compound exhibit Sirt2 inhibitory activity when combined with cyclic aminomethyl or haloalkyl groups at position 3. For example, compound 6k (5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole) demonstrated IC₅₀ values in the micromolar range against leukemia cell lines .

- Apoptosis Induction : Analogous compounds with thiophene or pyridyl substituents (e.g., 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) induce apoptosis in cancer cells by arresting the G₁ phase .

Anti-inflammatory and Antimicrobial Activity

- Anti-inflammatory Activity : While the target compound lacks direct anti-inflammatory data, structurally related 1,3,4-oxadiazoles (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) exhibit 59.5% inhibition in carrageenan-induced edema models, comparable to indomethacin .

- Antibacterial Activity : Fused triazolo-oxadiazole derivatives synthesized from the target compound show growth inhibition against Gram-positive and Gram-negative bacteria, with activity dependent on substituent nature (e.g., methoxy or halogen groups) .

Biologische Aktivität

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound known for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 229.06 g/mol

- CAS Number : 57238-75-2

- PubChem CID : 2735758

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. For example, a study synthesized several pyrimidine-1,3,4-oxadiazole conjugates and evaluated their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | HT-1080 | 19.56 | Induces apoptosis via caspase activation |

| MCF-7 | - | - | |

| A-549 | - | - |

The compound 5e showed marked growth inhibition against fibrosarcoma cells (HT-1080), with apoptosis confirmed through caspase-3/7 activation and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The structure of oxadiazole derivatives plays a crucial role in their biological activity. Modifications in the chemical structure can enhance potency against specific cancer types. For instance, compounds with hydrophobic interactions with receptor amino acids exhibited higher biological activity compared to their counterparts .

Inhibition of Carbonic Anhydrases

Some studies have indicated that oxadiazole derivatives can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor progression. For example:

| Compound | CA Type | K (nM) |

|---|---|---|

| 16a | hCA IX | 89 |

| 16b | hCA II | 0.75 |

These findings suggest that oxadiazole derivatives could be developed as therapeutic agents targeting specific enzymes involved in cancer metabolism .

Case Studies

-

Study on Anticancer Effects :

A comprehensive study evaluated various oxadiazole derivatives against human cancer cell lines such as MCF-7 and A-549. The results indicated that certain compounds exhibited IC values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising alternative for cancer treatment . -

Molecular Docking Studies :

Molecular docking analyses have shown that specific oxadiazole compounds form stable complexes with target proteins involved in apoptosis pathways. This interaction is believed to enhance their anticancer efficacy by promoting programmed cell death in malignant cells .

Q & A

Basic: What are the standard synthetic routes for preparing 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a thioamide precursor with hydroxylamine under acidic conditions to form the oxadiazole ring. For the chloromethyl substituent, post-synthetic modification (e.g., chlorination of a hydroxymethyl intermediate using POCl₃ or SOCl₂) is employed. Cyclization conditions (e.g., reflux in acetic acid) and purification via column chromatography are critical for yield optimization .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., chloromethyl CH₂ at δ ~4.5 ppm) and aromatic signals from the 4-chlorophenyl group.

- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl bonds ~1.73 Å) and dihedral angles between oxadiazole and aryl rings, confirming steric and electronic effects .

- IR Spectroscopy : Detects functional groups (e.g., C=N stretch ~1600 cm⁻¹) .

Advanced: What reaction mechanisms govern substitutions at the chloromethyl group in this compound?

Methodological Answer:

The chloromethyl group undergoes nucleophilic substitution (SN₂) due to its sp³-hybridized carbon and good leaving ability of Cl⁻. Key factors include:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reactants like amines or thiols.

- Leaving Group Influence : Chloride’s electronegativity stabilizes the transition state.

- Steric Hindrance : Bulky nucleophiles may favor elimination over substitution. Kinetic studies (e.g., monitoring via HPLC) and computational modeling (DFT) validate mechanistic pathways .

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the oxadiazole ring’s electron-deficient nature (LUMO ~-1.5 eV) favors nucleophilic additions.

- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability of substituents.

- Reaction Path Search : Quantum chemical tools (e.g., GRRM) identify intermediates and transition states in substitution reactions .

Advanced: What methodologies are used to assess the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) quantify IC₅₀ values.

- Molecular Docking : AutoDock/Vina predicts binding affinities to targets like bacterial DNA gyrase or fungal CYP51.

- ADMET Profiling : In silico tools (e.g., SwissADME) evaluate pharmacokinetic properties and toxicity risks .

Basic: How does the electronic structure of the oxadiazole ring influence chemical stability?

Methodological Answer:

The 1,2,4-oxadiazole ring’s electron-withdrawing nature (due to two electronegative N atoms) reduces electron density at the C-5 position, stabilizing the chloromethyl group against hydrolysis. UV-Vis spectroscopy (λmax ~270 nm) and cyclic voltammetry (oxidation potentials ~1.2 V vs. Ag/AgCl) quantify electronic effects. Substituent-induced resonance stabilization is confirmed via Hammett plots .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies for consistent assay conditions (e.g., pH, solvent).

- Structure-Activity Relationship (SAR) : Correlate substituent variations (e.g., Cl position) with activity trends.

- Reproducibility Testing : Validate results using orthogonal assays (e.g., calorimetry vs. fluorimetry).

- Statistical Tools : Multivariate regression identifies confounding variables (e.g., impurity profiles) .

Advanced: How are catalytic systems optimized for synthesizing derivatives of this compound?

Methodological Answer:

- Catalyst Screening : Test transition metals (e.g., Pd, Cu) for cross-coupling reactions at the chlorophenyl group.

- Solvent Optimization : Assess polar vs. non-polar solvents for reaction efficiency (e.g., THF vs. toluene).

- Kinetic Studies : Monitor reaction progress via GC-MS to determine rate constants and turnover frequencies (TOF).

- Green Chemistry : Replace toxic reagents (e.g., DCC) with biodegradable alternatives (e.g., EDCI) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).

- Waste Disposal : Neutralize chlorinated waste with NaHCO₃ before disposal.

- Spill Management : Absorb with vermiculite and treat with 10% NaOH solution .

Advanced: How do steric and electronic effects influence regioselectivity in derivatization reactions?

Methodological Answer:

- Steric Effects : Bulky substituents at the 4-chlorophenyl group hinder nucleophilic attack at the ortho position.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) meta to the oxadiazole enhance electrophilic substitution at the para position.

- Competition Experiments : Compare product ratios (HPLC) under varying conditions to map substituent effects.

- DFT Calculations : Predict regioselectivity via transition state energy comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.